5-Chloro-6-fluoroindolin-2-one
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Overview
Description
5-Chloro-6-fluoroindolin-2-one is a heterocyclic compound that belongs to the indolinone family It is characterized by the presence of both chlorine and fluorine atoms on the indolinone core, which can significantly influence its chemical reactivity and biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-fluoroindolin-2-one can be achieved through several methods. One common approach involves the reaction of 5-fluoroindoline-2,3-dione with various anilines under microwave irradiation. This method utilizes copper dipyridine dichloride as a catalyst and ethanol as the solvent. The reaction is conducted in a microwave reactor at 200 W power and 60°C, resulting in good to excellent yields of the product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The use of microwave-assisted synthesis is advantageous due to its efficiency, shorter reaction times, and eco-friendly nature. This method allows for the production of high-purity compounds with minimal chemical waste .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-fluoroindolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorine and fluorine atoms on the indolinone core can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indolinone derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents .
Scientific Research Applications
5-Chloro-6-fluoroindolin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of pharmaceuticals, agrochemicals, and other industrial products
Mechanism of Action
The mechanism of action of 5-Chloro-6-fluoroindolin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
5-Fluoroindolin-2-one: Lacks the chlorine atom but shares similar structural features.
6-Chloroindolin-2-one: Lacks the fluorine atom but has the chlorine atom on the indolinone core.
5-Chloroindolin-2-one: Lacks the fluorine atom but has the chlorine atom on the indolinone core
Uniqueness
5-Chloro-6-fluoroindolin-2-one is unique due to the presence of both chlorine and fluorine atoms, which can enhance its reactivity and biological activity compared to similar compounds. This dual substitution can lead to improved pharmacokinetic properties and increased potency in various applications .
Properties
IUPAC Name |
5-chloro-6-fluoro-1,3-dihydroindol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFNO/c9-5-1-4-2-8(12)11-7(4)3-6(5)10/h1,3H,2H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZSMUTYEYKZGPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=C(C=C2NC1=O)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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